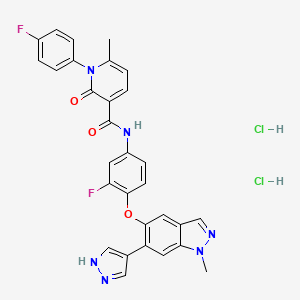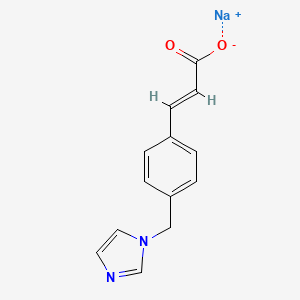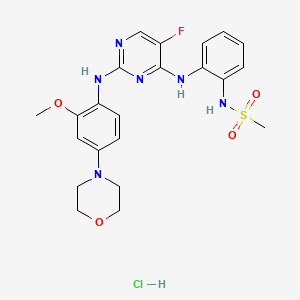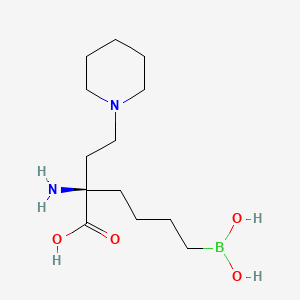
Usp7-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Usp7-IN-1 is a selective and reversible inhibitor of ubiquitin-specific protease 7 (USP7), with an IC50 of 77 μM . It can be used for the research of cancer .
Molecular Structure Analysis
The molecular structure of “1, 2-dibromobenzene” was optimized to improve the binding effect of the protein . The results of molecular docking and molecular dynamics simulation analysis showed that compound 1008-1 maintained a stable conformation with the target protein .Chemical Reactions Analysis
USP7 increases YAP stability under increased serine conditions by regulating deubiquitination . P217564 selectively targets the catalytic cleft of USP7 and modifies its active site cysteine (C223) by forming a covalent adduct .Physical And Chemical Properties Analysis
The molecular weight of Usp7-IN-1 is 425.91 . It has a chemical formula of C23H24ClN3O3 .Wissenschaftliche Forschungsanwendungen
Role in Cancer Treatment :
- USP7 is involved in modulating the levels of multiple proteins, including tumor suppressors and transcription factors. Its abnormal expression in various malignant tumors suggests its potential as a promising drug target for cancer therapy (Oliveira, Guedes, & Salvador, 2022).
- Novel USP7 inhibitors are under development, focusing on their roles in stabilizing tumor suppressor proteins and inducing apoptosis in cancer cell lines (Weinstock et al., 2012).
Impact on Oncogenic Pathways and Immune Disorders :
- USP7 plays a critical role in various oncogenic pathways and affects the patient's immune response to tumors. This makes USP7 inhibitors a potential therapeutic option in oncology and immuno-oncology therapies (Wu et al., 2017).
Involvement in Viral Infections :
- USP7 is identified as a key regulator in the p53-mdm2 pathway, which is targeted by viral proteins like the Epstein-Barr nuclear antigen 1, implying its role in cellular immortalization typical of Epstein-Barr virus latent infection (Holowaty & Frappier, 2004).
Drug Development and Structural Studies :
- Research has been conducted on the structure-guided development of USP7 inhibitors, using high-resolution cocrystallography and rational design (O'Dowd et al., 2018).
- Studies include the characterization of USP7 inhibitors, exploring their binding modes and the structural basis for the development of potent anti-cancer therapeutics (Pozhidaeva et al., 2017).
Computational Approaches in Inhibitor Discovery :
- An integrated computational approach combining pharmacophore modeling and molecular docking has been used to identify potential USP7 inhibitors as cancer therapeutics (Kanan et al., 2020).
Wirkmechanismus
USP7 is a deubiquitinase that regulates the levels of several proteins with roles in cancer development and antitumor immunity. USP7 stabilizes MDM2, the oncogenic E3 ubiquitin ligase that promotes proteasomal degradation of the tumor suppressor, p53 . Small-molecule inhibitors of USP7 with varying potency and selectivity have been developed and are cytotoxic to TP53 wild-type tumor cells in vitro and in vivo .
Safety and Hazards
Eigenschaften
IUPAC Name |
7-chloro-3-[[4-hydroxy-1-(3-phenylpropanoyl)piperidin-4-yl]methyl]quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O3/c24-18-7-8-19-20(14-18)25-16-27(22(19)29)15-23(30)10-12-26(13-11-23)21(28)9-6-17-4-2-1-3-5-17/h1-5,7-8,14,16,30H,6,9-13,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CITWIBXKKHFDFM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CN2C=NC3=C(C2=O)C=CC(=C3)Cl)O)C(=O)CCC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Usp7-IN-1 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(E)-2-(4-fluorophenyl)sulfonyl-3-[1-(3-nitrophenyl)sulfonylpyrrol-2-yl]prop-2-enenitrile](/img/structure/B1139141.png)


![2-(1-{[2-(5-Fluoro-1h-Indol-4-Yl)-4-(Morpholin-4-Yl)pyrido[3,2-D]pyrimidin-6-Yl]methyl}piperidin-4-Yl)propan-2-Ol](/img/structure/B1139148.png)
![azanium;[[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [[[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B1139150.png)




